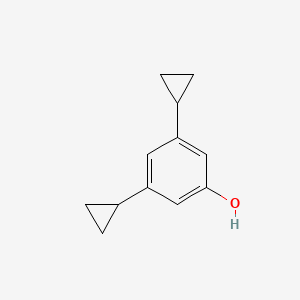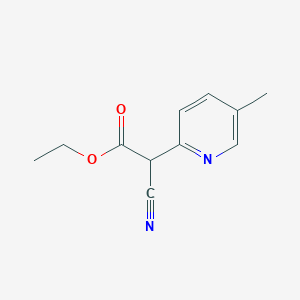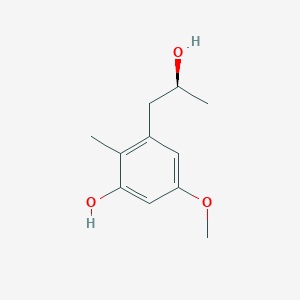
3,5-Dicyclopropylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dicyclopropylphenol: is an organic compound with the molecular formula C12H14O It is a derivative of phenol, where two cyclopropyl groups are attached to the 3rd and 5th positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dicyclopropylphenol typically involves the cyclopropylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where cyclopropyl halides react with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions: 3,5-Dicyclopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like sodium dichromate (Na2Cr2O7) or chromium trioxide (CrO3).
Reduction: Reduction of quinones back to phenols can be achieved using reducing agents such as sodium borohydride (NaBH4).
Electrophilic Aromatic Substitution: The phenolic ring is highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group. Common reactions include nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, and halo derivatives of this compound.
科学的研究の応用
Chemistry: 3,5-Dicyclopropylphenol is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural similarity to natural phenolic compounds makes it a candidate for studying enzyme-substrate interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects. Its ability to interact with biological targets makes it a subject of interest in drug discovery.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its phenolic structure contributes to the thermal stability and mechanical properties of these materials.
作用機序
The mechanism of action of 3,5-Dicyclopropylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, inhibiting enzyme activity. Additionally, the cyclopropyl groups may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Phenol: The parent compound with a simple hydroxyl group attached to the benzene ring.
3,5-Dimethylphenol: Similar structure with methyl groups instead of cyclopropyl groups.
3,5-Di-tert-butylphenol: Contains bulky tert-butyl groups, affecting its reactivity and applications.
Uniqueness: 3,5-Dicyclopropylphenol is unique due to the presence of cyclopropyl groups, which introduce ring strain and influence the compound’s chemical behavior
特性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
3,5-dicyclopropylphenol |
InChI |
InChI=1S/C12H14O/c13-12-6-10(8-1-2-8)5-11(7-12)9-3-4-9/h5-9,13H,1-4H2 |
InChIキー |
SOKSCYJGQFCDFY-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC(=CC(=C2)O)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Bromopyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13905232.png)


![(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13905255.png)







